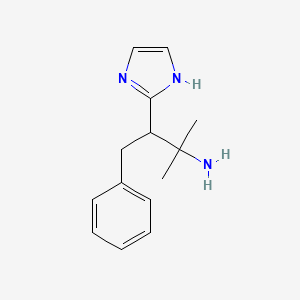

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine

説明

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine is a synthetic organic compound characterized by a central butan-2-amine backbone substituted with a methyl group, a phenyl group, and a 1H-imidazol-2-yl moiety. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a critical pharmacophore in medicinal chemistry due to its ability to participate in hydrogen bonding and π-π interactions. The phenyl and methyl groups likely influence lipophilicity and steric effects, impacting bioavailability and target binding.

特性

分子式 |

C14H19N3 |

|---|---|

分子量 |

229.32 g/mol |

IUPAC名 |

3-(1H-imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine |

InChI |

InChI=1S/C14H19N3/c1-14(2,15)12(13-16-8-9-17-13)10-11-6-4-3-5-7-11/h3-9,12H,10,15H2,1-2H3,(H,16,17) |

InChIキー |

JGERKLCBVZBJHM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(CC1=CC=CC=C1)C2=NC=CN2)N |

製品の起源 |

United States |

準備方法

合成経路および反応条件

3-(1H-イミダゾール-2-イル)-2-メチル-4-フェニルブタン-2-アミンの合成は、通常、多成分反応を伴います。 一般的な方法の1つは、グリーンケミストリー条件下で、さまざまな触媒を使用して、1,2-ジケトン、酢酸アンモニウム、アルデヒドの環状縮合を行うことです 。 反応は通常、室温から95℃までの温度で、溶媒ベースまたは溶媒フリーの環境で行われます .

工業生産方法

この化合物の工業生産では、多くの場合、同様の合成経路が採用されますが、より大規模に行われます。 合成の効率と収率を最適化するために、連続フロー反応器やマイクロリアクターの使用が検討されてきました 。 ナノFe3O4@Ca3(PO4)2などの触媒を使用して、反応を促進し、高収率を達成することができました .

化学反応の分析

科学研究の応用

3-(1H-イミダゾール-2-イル)-2-メチル-4-フェニルブタン-2-アミンは、科学研究でさまざまな用途があります。

科学的研究の応用

3-(1H-Imidazol-2-yl)-2-methyl-4-phenylbutan-2-amine has several scientific research applications:

作用機序

3-(1H-イミダゾール-2-イル)-2-メチル-4-フェニルブタン-2-アミンの作用機序には、特定の分子標的や経路との相互作用が含まれます。 イミダゾール環は、水素供与体および受容体として作用し、電荷移動プロセスを促進し、酵素に結合することができます 。 この相互作用は、酵素活性の阻害、癌細胞のアポトーシスの誘導、抗菌効果につながる可能性があります .

類似化合物との比較

Structural and Functional Analogues

(a) 3-(1H-Imidazol-2-yl)-2,3,8,8a-Tetrahydroindolizin-5(1H)-one Derivatives

- Structure: Features an imidazole ring fused to a tetrahydroindolizinone core .

- Key Differences: The indolizinone backbone replaces the butan-2-amine chain, introducing a ketone group.

- Activity : These derivatives act as Factor XIa inhibitors, targeting anticoagulant pathways .

- Physicochemical Properties :

- Higher polar surface area (PSA: ~68.7 Ų) due to the ketone group.

- Lower molecular weight (~203.24 g/mol) compared to the target compound.

(b) N-(4-Arylidene)-1H-Benzo[d]imidazol-2-amine Derivatives

- Structure : Benzoimidazole core with arylidene substituents .

- Key Differences : The benzoimidazole ring replaces the simpler imidazole, and the arylidene group differs from the phenylbutan-2-amine chain.

- Activity : Utilized as fluorophores in materials science due to extended conjugation .

- Synthesis : Prepared via condensation of 1H-benzo[d]imidazol-2-amine with aldehydes under thermal conditions .

(c) 1H-Imidazol-2-amine,5-[1,1'-Biphenyl]-4-yl-, Hydrochloride

- Structure : Biphenyl-substituted imidazol-2-amine in hydrochloride salt form .

- Key Differences : Lacks the butan-2-amine chain but includes a biphenyl group, enhancing hydrophobicity.

- Physicochemical Properties :

Comparative Data Table

Physicochemical and Pharmacokinetic Insights

- Polar Surface Area (PSA) : The target compound’s estimated PSA (~60 Ų) balances membrane permeability and solubility, making it suitable for CNS penetration.

- Steric Effects : The methyl group in the target compound may reduce metabolic degradation compared to bulkier analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。